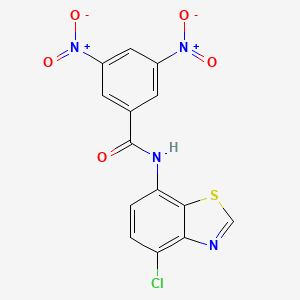![molecular formula C23H21N3O4S2 B2499394 N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide CAS No. 895006-73-2](/img/structure/B2499394.png)
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide" is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with related structures and potential biological activities. For instance, compounds with methoxy groups and sulfonamide linkages are frequently explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, as seen in the preparation of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, which were synthesized using microwave-accelerated multi-step synthesis . Similarly, the synthesis of 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide involved a 9-step process starting from 2,6-difluorobenzoic acid . These examples suggest that the synthesis of the compound would likely be complex and require careful planning of each synthetic step.
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their biological activity. The presence of a methoxy group and a sulfonamide linkage, as seen in the compound of interest, is a common feature in many biologically active molecules. The structure-activity relationships discussed in the synthesis of butanamides with a tetrazolylthio moiety indicate that small changes in the molecular structure can significantly impact the biological activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include condensation, as seen with various anilines to produce N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines . Desmethylation reactions are also used, such as the direct desmethylation of a reference standard to produce a precursor for radiolabeling . These reactions are indicative of the types of chemical transformations that might be employed in the synthesis and modification of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their functional groups and overall molecular structure. For example, the presence of a methoxy group can influence the solubility and the ability to cross biological membranes. The sulfonamide linkage is often associated with the inhibition of certain enzymes, which can be crucial for the compound's biological activity . The specific properties of "N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide" would need to be empirically determined, but its structure suggests it may have similar properties to the compounds discussed in the papers.
Applications De Recherche Scientifique
Anticancer and Antimicrobial Potential
- Anticancer Activity : Co(II) complexes of related thiazole compounds have been synthesized, showing potential in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
- Antimicrobial Properties : A variety of thiazole compounds, including those similar to the query compound, have been synthesized and screened for antibacterial and antifungal activities. Some compounds have shown significant activity, comparable to standard antimicrobial agents (Helal et al., 2013).
Potential in Photodynamic Therapy
- Photodynamic Therapy for Cancer : Certain thiazole derivatives have been evaluated for their suitability in photodynamic therapy, a treatment modality for cancer. These compounds have demonstrated good fluorescence properties and high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Applications in COVID-19 Research
- COVID-19 Inhibitors : Thiazole clubbed pyridine scaffolds, similar to the query compound, have been synthesized and evaluated as potential inhibitors of COVID-19. These compounds showed promising results in molecular docking and dynamic simulation targeting the main protease of SARS-CoV-2 (Alghamdi et al., 2023).
Corrosion Inhibition
- Corrosion Inhibitor : Thiazole based pyridine derivatives, related to the compound , have been studied for their corrosion inhibition properties on mild steel. They demonstrated effective protection, acting as both anodic and cathodic inhibitors (Chaitra et al., 2016).
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-30-19-10-5-11-20-22(19)25-23(31-20)26(16-17-7-6-13-24-15-17)21(27)12-14-32(28,29)18-8-3-2-4-9-18/h2-11,13,15H,12,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEIGAYYHDSHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

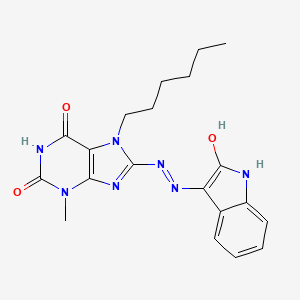
![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)
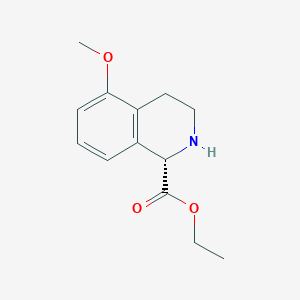
![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)
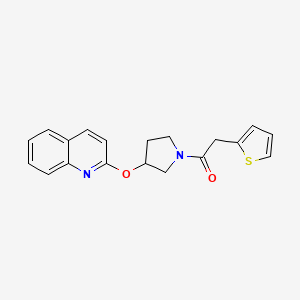
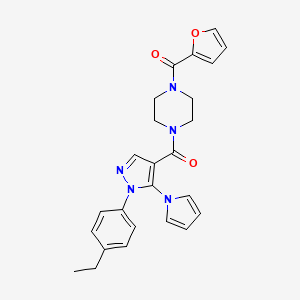
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)
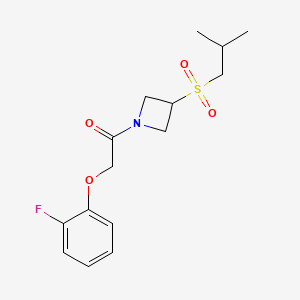
![7-(2-chlorophenyl)-2-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2499326.png)
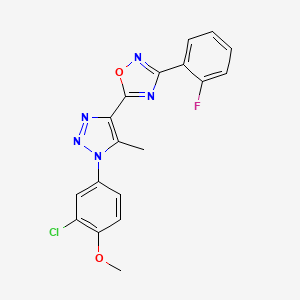
![1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazol-2-yl}-4-methylpiperazine](/img/structure/B2499329.png)
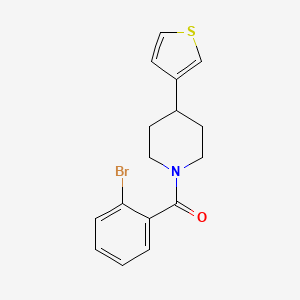
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
